6-Chloro-2-(5-chloro-1-methylimidazol-2-yl)-2,3-dihydrochromen-4-one
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Overview
Description
6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core structure substituted with chloro and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromenone core and the imidazole derivative.
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Substitution Reactions: The chloro substituents are introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The imidazole derivative is then coupled with the chromenone core through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and concentration to suit large-scale production.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.
Scientific Research Applications
6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(5-chloro-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one
- 6-chloro-2-(5-chloro-1-methyl-1H-imidazol-1-yl)-2,3-dihydro-4H-chromen-4-one
Uniqueness
6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10Cl2N2O2 |
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Molecular Weight |
297.13 g/mol |
IUPAC Name |
6-chloro-2-(5-chloro-1-methylimidazol-2-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-12(15)6-16-13(17)11-5-9(18)8-4-7(14)2-3-10(8)19-11/h2-4,6,11H,5H2,1H3 |
InChI Key |
BQUMGFRLVADWIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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